molecular formula C9H8N4O2 B3087025 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1170447-04-7

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3087025
CAS No.: 1170447-04-7
M. Wt: 204.19 g/mol
InChI Key: RSDSABASBDFQTN-UHFFFAOYSA-N
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Description

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Mode of Action

It’s known that the compound can participate in various chemical reactions due to the presence of the aminopyridine and pyrazole groups . These groups can interact with biological targets, leading to changes in their function. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Aminopyridines and pyrazoles are known to be involved in a variety of biochemical reactions . They can influence the activity of enzymes, affect signal transduction pathways, and modulate the function of ion channels. The specific pathways affected by this compound would depend on its targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific enzymes, transporters, and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyridine with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile functionalization and the potential for a wide range of applications in various fields.

Properties

IUPAC Name

1-(5-aminopyridin-2-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-6-1-2-8(11-5-6)13-4-3-7(12-13)9(14)15/h1-5H,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDSABASBDFQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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